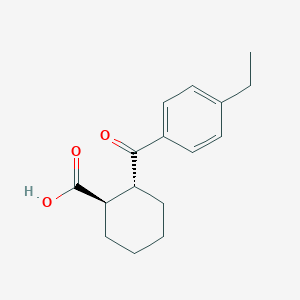

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-77-3

Cat. No.: VC2281264

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733742-77-3 |

|---|---|

| Molecular Formula | C16H20O3 |

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | (1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14-/m1/s1 |

| Standard InChI Key | QDQFMUNMHVYHFQ-ZIAGYGMSSA-N |

| Isomeric SMILES | CCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

| SMILES | CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is officially registered with CAS number 733742-77-3 and is recognized in chemical databases with several synonyms including Cyclohexanecarboxylic acid, 2-(4-ethylbenzoyl)-, (1R,2R)-rel- and (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid . The compound was first registered in chemical databases on February 29, 2008, with the most recent data update on April 5, 2025 . It is important to note that this compound is distinct from its structural isomers such as cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, which features different spatial arrangements of the functional groups .

Molecular Structure

The molecular structure of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid consists of three primary components: a cyclohexane ring, a 4-ethylbenzoyl group, and a carboxylic acid function. The compound has the molecular formula C16H20O3 with an exact mass of 260.14124450 Da . Its structure can be detailed as follows:

-

A cyclohexane ring serving as the central scaffold

-

A 4-ethylbenzoyl group (containing a para-substituted ethyl group on the benzene ring) attached to the 2-position of the cyclohexane

-

A carboxylic acid group (-COOH) at the 1-position of the cyclohexane

-

A trans orientation between the benzoyl and carboxylic acid groups

The molecular structure contains one hydrogen bond donor (the carboxylic acid OH) and three hydrogen bond acceptors (the carbonyl oxygen in the benzoyl group and both oxygens in the carboxylic acid function) .

Stereochemistry

The stereochemistry of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is particularly significant as it exists specifically in a trans configuration, designated as (1R,2R)-rel- in some naming conventions . This trans arrangement means that the 4-ethylbenzoyl group and the carboxylic acid group are positioned on opposite sides of the cyclohexane ring plane. This specific stereochemical configuration significantly influences the compound's three-dimensional shape, reactivity patterns, and potential interactions with biological targets or catalytic systems.

Physical and Chemical Properties

Physical Properties

The physical properties of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid have been primarily determined through computational predictions rather than direct experimental measurements. These properties are essential for understanding the compound's behavior in various environments and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

The relatively high boiling point suggests strong intermolecular forces, likely due to the carboxylic acid group's ability to form hydrogen bonds. The XLogP3-AA value of 3.5 indicates moderate lipophilicity, suggesting the compound may have limited water solubility but good solubility in organic solvents.

Chemical Properties

The chemical properties of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid are largely determined by its functional groups and stereochemistry. While specific experimental data for this exact compound is limited, we can infer several key chemical characteristics:

-

Acidity: The compound has a predicted pKa of 4.32±0.28 , consistent with typical carboxylic acids. This acidity allows it to form salts with bases and participate in acid-base reactions.

-

Reactivity: The compound contains two primary reactive centers:

-

The carboxylic acid group, which can undergo esterification, amidation, reduction, and decarboxylation

-

The ketone group in the benzoyl moiety, which can participate in nucleophilic additions, reductions, and condensation reactions

-

-

Stability: The trans configuration typically confers greater thermodynamic stability compared to cis isomers due to reduced steric interactions between the substituents.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, several considerations would be paramount:

-

Stereoselectivity: Achieving high trans selectivity would be crucial and might involve specialized catalysts or separation techniques to isolate the desired stereoisomer from reaction mixtures

-

Purification: Advanced purification techniques would be necessary to achieve high purity levels, potentially including:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for smaller scale operations

-

Distillation of precursors or derivatives

-

-

Scale optimization: Reaction conditions would need adjustment and optimization for larger scales, addressing:

-

Heat transfer challenges

-

Mixing efficiency

-

Reaction time optimization

-

Solvent recovery and recycling

-

-

Safety considerations: Handling of potentially hazardous reagents and solvents would require rigorous safety protocols and possibly the development of alternative, greener synthetic routes.

Chemical Reactivity

Reaction Mechanisms

The reactivity of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is primarily determined by its functional groups. The compound can participate in various reaction mechanisms:

-

Carboxylic Acid Reactions:

-

Esterification: Nucleophilic acyl substitution reactions with alcohols under acidic conditions

-

Amidation: Formation of amides through reaction with amines

-

Reduction: Conversion to alcohols using appropriate reducing agents like LiAlH4

-

Decarboxylation: Loss of CO2 under certain conditions to form simpler structures

-

-

Ketone Reactions:

-

Nucleophilic addition: Reaction with nucleophiles at the carbonyl carbon

-

Reduction: Formation of secondary alcohols using hydride reducing agents

-

Condensation reactions: Formation of imines, oximes, or hydrazones with appropriate reagents

-

The trans stereochemistry influences these reactions by affecting the approach trajectories of reagents and potentially altering reaction rates compared to the cis isomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume